molecular formula C21H23N5O3 B2906546 N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 1797047-00-7

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No.: B2906546
CAS No.: 1797047-00-7
M. Wt: 393.447
InChI Key: ULVUYPQLTQAWMI-UHFFFAOYSA-N
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Description

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyanopyridine moiety, a piperidine ring, and an oxalamide linkage, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the cyanopyridine moiety: This can be achieved through a nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a cyanide source under basic conditions.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized via a reductive amination reaction, where an appropriate aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Coupling of the cyanopyridine and piperidine units: This step involves the formation of a carbon-nitrogen bond through a nucleophilic substitution reaction.

    Formation of the oxalamide linkage: The final step involves the reaction of the intermediate with oxalyl chloride and a suitable amine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: It can be studied for its potential effects on various biological systems, including its interaction with receptors and enzymes.

    Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(3-methoxyphenyl)acetamide: Similar structure but with an acetamide linkage instead of an oxalamide linkage.

    N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(3-methoxyphenyl)urea: Similar structure but with a urea linkage instead of an oxalamide linkage.

Uniqueness

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide is unique due to its oxalamide linkage, which can impart different chemical and biological properties compared to similar compounds with different linkages. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-29-18-6-2-5-17(12-18)25-21(28)20(27)24-14-15-7-10-26(11-8-15)19-16(13-22)4-3-9-23-19/h2-6,9,12,15H,7-8,10-11,14H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVUYPQLTQAWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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